molecular formula C10H21ClN2O2S B13504124 rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride

rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13504124
M. Wt: 268.80 g/mol
InChI Key: SNFTXMBYTGFURU-VTLYIQCISA-N
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Description

rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropanesulfonyl chloride under controlled conditions.

    Amination: The ethan-1-amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfoxides or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of sulfoxides and sulfides.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropanesulfonyl group is known to interact with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride
  • rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
  • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid

Comparison:

  • Structural Differences: The presence of the cyclopropanesulfonyl group in rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride distinguishes it from other similar compounds.
  • Unique Properties: This unique structural feature imparts specific chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets.
  • Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly valuable in specific research and industrial contexts.

Properties

Molecular Formula

C10H21ClN2O2S

Molecular Weight

268.80 g/mol

IUPAC Name

2-[(3S,4S)-1-cyclopropylsulfonyl-4-methylpyrrolidin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C10H20N2O2S.ClH/c1-8-6-12(7-9(8)4-5-11)15(13,14)10-2-3-10;/h8-10H,2-7,11H2,1H3;1H/t8-,9-;/m1./s1

InChI Key

SNFTXMBYTGFURU-VTLYIQCISA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CCN)S(=O)(=O)C2CC2.Cl

Canonical SMILES

CC1CN(CC1CCN)S(=O)(=O)C2CC2.Cl

Origin of Product

United States

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